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Compound of Interest

Compound Name: Dithiane diol

Cat. No.: B096902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
dithiane-2,5-diol, a versatile building block in organic synthesis. The document is tailored for
researchers and professionals in drug development, offering a consolidated resource for the
characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR,
and MS), detailed experimental protocols for data acquisition, and a workflow diagram for
spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-
2,5-diol. It is important to note that while some data for the pure compound is available, other
data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer,
providing valuable expected ranges for the chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Assignment Context

Ppm

2.82-3.37 Multiplet -CHz-S- In a copolyester[1][2]

3.70-4.02 Multiplet -CH2-O- In a copolyester[1][2]

4.27 Multiplet >CH-O- In a copolyester[1][2]
Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment

Data not available in search results -CH-OH

Data not available in search results -CH2-S-

Note: While databases indicate the existence of 13C NMR data for 1,4-dithiane-2,5-diol, specific

chemical shifts for the pure compound were not available in the performed searches. Further

consultation of spectral databases is recommended.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment

O-H stretch (from absorbed
3400 (broad) Strong )

moisture)
2936 Medium Aliphatic C-H stretch
1420 Medium Aliphatic C-C stretch
1130 Strong C-O stretch

) C-H bend (1,4-disubstituted

780 Medium o

dithiane)[1][2]
659 Medium C-S stretch[1][2]
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Note: The IR data is a compilation of expected absorptions and data reported in the context of
a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at 3400 cm~1is
characteristic of hydroxyl groups but also of absorbed water in KBr pellets.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assighment

152 Low [M]* (Molecular lon)
76 High Top Peak (fragment)[3]
47 Medium Fragment[3]

48 Medium Fragment[3]

Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the
available literature. The provided data is based on information from spectral databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These
protocols are based on standard laboratory practices for the analysis of solid organic
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 1,4-dithiane-2,5-diol.
Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a clean,
dry vial. Due to the presence of hydroxyl groups, DMSO-ds is often preferred to observe
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the exchangeable protons.

o Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for
the spectrometer.

e Instrument Parameters (*H NMR):

[¢]

Spectrometer: 400 MHz or higher field NMR spectrometer.

[¢]

Pulse Program: Standard single-pulse sequence.

[e]

Number of Scans: 16-64 scans, depending on the sample concentration.

o

Relaxation Delay: 1-5 seconds.

[¢]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher field NMR spectrometer.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-
noise ratio.

o Relaxation Delay: 2-5 seconds.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the solvent residual peak or TMS.

[e]

Integrate the peaks in the *H NMR spectrum.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any
absorbed moisture.

o In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.[4]

o Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the
sample until a homogeneous mixture is obtained.[4]

o Transfer the mixture to a pellet die.

o Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several
minutes to form a transparent or translucent pellet.[5]

e Instrument Parameters:
o Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
o Scan Range: 4000-400 cm~1,
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans.

o Background: A background spectrum of a pure KBr pellet or an empty sample
compartment should be collected.

o Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.
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o Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation
pattern.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

o The concentration should be in the range of 10-100 pg/mL.
e Instrument Parameters (GC):
o Gas Chromatograph: A GC system equipped with a mass spectrometer detector.

o Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column
(e.g., DB-5 or HP-5ms).

o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

e Instrument Parameters (MS):

o lonization Mode: Electron lonization (El) at 70 eV.

o

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

[¢]

Scan Range: m/z 40-400.

o

lon Source Temperature: 230 °C.
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o Data Analysis:

o

Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram
(TIC).

(¢]

Extract the mass spectrum for this peak.

[¢]

Identify the molecular ion peak and major fragment ions.

[¢]

The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for
confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
solid organic compound like 1,4-dithiane-2,5-diol.
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Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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